BenchChemオンラインストアへようこそ!

N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Procure N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine (CAS 1021225-27-3) for oncology kinase profiling. The morpholine carbonyl at C3 and para-ethoxy group provide unique electronic (σp ≈ -0.24) and lipophilic (π = +0.38) signatures that cannot be replicated by 3-carbonitrile, 3-ethoxycarbonyl, or halogenated aniline analogs. Deploy this scaffold for EGFR-dependent cancer research and paired analysis with thiomorpholine derivatives to benchmark solubility and metabolic stability. Every gram is backed by rigorous QC. Request a quote.

Molecular Formula C22H23N3O3
Molecular Weight 377.4 g/mol
CAS No. 1021225-27-3
Cat. No. B6572821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
CAS1021225-27-3
Molecular FormulaC22H23N3O3
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4
InChIInChI=1S/C22H23N3O3/c1-2-28-17-9-7-16(8-10-17)24-21-18-5-3-4-6-20(18)23-15-19(21)22(26)25-11-13-27-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24)
InChIKeyYVVDNFMWXPLYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine (CAS 1021225-27-3): Chemical Identity and Procurement Baseline


N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine (CAS 1021225-27-3) is a synthetic quinoline derivative with the molecular formula C22H23N3O3 and a molecular weight of 377.4 g/mol . The compound features a 4-anilinoquinoline core bearing a morpholine-4-carbonyl substituent at the 3-position and a 4-ethoxyphenylamino group at the 4-position. This scaffold belongs to the broader class of 4-anilinoquinolines, a privileged chemotype extensively explored for kinase inhibition, particularly against the epidermal growth factor receptor (EGFR) tyrosine kinase family, as well as for antiproliferative applications in oncology [1]. The morpholine carbonyl moiety at C3 distinguishes it from the more common 3-carbonitrile or 3-ethoxycarbonyl 4-anilinoquinolines and may influence both target engagement and physicochemical properties relevant to downstream assay development.

Why N-(4-Ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine Cannot Be Replaced by a Generic 4-Anilinoquinoline


Within the 4-anilinoquinoline class, minor structural modifications at the C3 and C4 positions produce large shifts in both potency and selectivity. A systematic study of sixteen C3-morpholine-carbonyl or ethoxycarbonyl 4-anilinoquinolines evaluated by MTT assay in HeLa, HepG2, and BGC-823 cells revealed that compounds within the same series displayed differential cell-line-specific inhibitory profiles; for instance, compounds II-4 through II-6 showed stronger HepG2 inhibition, while II-1 and II-5 preferentially suppressed BGC-823 proliferation [1]. The N-(4-ethoxyphenyl) substituent introduces a specific electronic and lipophilic signature that cannot be recapitulated by the N-(4-chlorophenyl) (CAS not specified but structurally characterized), N-(3-methylphenyl) (CAS 1021262-22-5), or N-(3,4-dichlorophenyl) (CAS 1040677-09-5) analogs, each of which presents a different hydrogen-bonding capacity, cLogP, and metabolic liability . Generic interchange without experimental verification therefore risks selecting a compound with altered target engagement, cellular potency, or solubility characteristics, compromising reproducibility in biochemical and cell-based assays.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine


Physicochemical Differentiation: Calculated logP and Polar Surface Area vs. Thiomorpholine Analog

The replacement of the morpholine oxygen with sulfur in the direct analog [4-(4-ethoxyanilino)quinolin-3-yl](thiomorpholin-4-yl)methanone (ChemDiv F080-0729, CAS not publicly assigned) produces a measurable shift in calculated lipophilicity and polar surface area, which are predictors of membrane permeability and solubility . The target compound containing morpholine oxygen exhibits a calculated logP of approximately 3.2–3.4 (estimated from fragment-based methods), while the thiomorpholine analog has a reported cLogP of 3.63 and a topological polar surface area (TPSA) of 40.38 Ų . Morpholine (oxygen-containing) generally confers lower logP than thiomorpholine (sulfur-containing) by approximately 0.2–0.5 log units, a difference that can translate into altered cellular permeability and aqueous solubility profiles critical for assay development [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Antiproliferative Activity Contextualization: C3-Morpholine-Carbonyl Series Potency Against HepG2 and BGC-823 Cells

A published structure–activity relationship (SAR) study of sixteen 4-anilinoquinolines with either morpholine-4-carbonyl or ethoxycarbonyl at C3 provides the closest available quantitative framework for the target compound [1]. The morpholine-carbonyl series (compounds II-1 through II-6) demonstrated differential antiproliferative activity across HeLa, HepG2, and BGC-823 cell lines. Compounds II-4 to II-6 exhibited stronger inhibition of HepG2 cells, while II-1 and II-5 showed stronger activity against BGC-823 cells. In contrast, the ethoxycarbonyl series (I-1 through I-10) showed a distinct activity profile. Although the exact IC50 values for the N-(4-ethoxyphenyl) derivative were not individually reported in the abstract, the study confirms that the C3-morpholine-carbonyl congener class produces measurable, cell-line-dependent growth inhibition, a property not uniformly shared by the ethoxycarbonyl series [1]. The N-(4-ethoxyphenyl) substitution represents a specific electronic and steric variant within the II-series that is expected to modulate potency relative to the reported aniline-substituted analogs (e.g., 3-chloroaniline-derived intermediates) [2].

Cancer Research EGFR Inhibition Antiproliferative Screening

Structural Differentiation from N-(4-Chlorophenyl) and N-(3-Methylphenyl) Analogs: Predicted Target Engagement Profile

The 4-anilinoquinoline pharmacophore derives its kinase inhibitory activity from a specific hydrogen-bonding interaction between the quinoline N1 and the hinge region of the kinase ATP-binding site, while the C4-aniline substituent occupies a hydrophobic pocket that varies across the kinome [1]. The N-(4-ethoxyphenyl) group introduces a para-ethoxy substituent with σp (Hammett) ≈ –0.24 and π (Hansch) ≈ +0.38, compared to the N-(4-chlorophenyl) analog (σp ≈ +0.23, π ≈ +0.71) and the N-(3-methylphenyl) analog (σm ≈ –0.07, π ≈ +0.56) [2]. These electronic and lipophilic differences are expected to modulate the affinity for kinase targets such as EGFR and potentially JNK-2, as suggested by preliminary screening data referenced in vendor technical summaries indicating dual EGFR/JNK-2 inhibition for structurally related 4-anilinoquinolines . Without head-to-head profiling data for the exact compound, the substitution pattern supports a differentiated selectivity fingerprint relative to chloro- and methyl-substituted analogs.

Kinase Selectivity EGFR Inhibition Structure-Based Design

Morpholine vs. Thiomorpholine Heteroatom Effect on Hydrogen-Bond Acceptor Capacity and Metabolic Stability

The morpholine oxygen atom serves as a hydrogen-bond acceptor (HBA) with a pKa of the conjugate acid of approximately –0.9 (estimated), whereas the thiomorpholine sulfur is a weaker HBA and more lipophilic . This difference has been exploited in medicinal chemistry to tune solubility and metabolic stability: morpholine-containing compounds typically exhibit higher aqueous solubility and greater resistance to CYP450-mediated oxidation at the heteroatom compared to thiomorpholine analogs, which are more prone to S-oxidation [1]. The target compound's morpholine oxygen therefore offers a distinct advantage in aqueous assay compatibility and may reduce metabolic liability in cell-based assays relative to the direct thiomorpholine analog [4-(4-ethoxyanilino)quinolin-3-yl](thiomorpholin-4-yl)methanone, for which metabolic stability data are not publicly available but which is predicted to undergo rapid sulfur oxidation .

Drug Metabolism Solubility Pharmacokinetics

Recommended Research and Procurement Application Scenarios for N-(4-Ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine


EGFR-Focused Kinase Inhibitor Screening Cascades

Based on the class-level antiproliferative activity demonstrated by the C3-morpholine-4-carbonyl 4-anilinoquinoline series in EGFR-overexpressing HeLa, HepG2, and BGC-823 cell lines [1], this compound is best deployed as a scaffold for medicinal chemistry optimization programs targeting EGFR-dependent cancers. Its 4-ethoxyanilino substituent provides a distinct electronic profile (σp ≈ –0.24) that may confer differential EGFR mutant selectivity compared to halogenated or methyl-substituted analogs [2]. Researchers should prioritize this compound over 3-ethoxycarbonyl or 3-carbonitrile 4-anilinoquinolines when the goal is to probe the contribution of the C3-morpholine amide to kinase hinge binding.

Physicochemical Comparator Studies with Thiomorpholine Isosteres

The target compound serves as an oxygen-containing reference for direct head-to-head comparison with [4-(4-ethoxyanilino)quinolin-3-yl](thiomorpholin-4-yl)methanone (ChemDiv F080-0729, cLogP = 3.63, TPSA = 40.38 Ų) [1]. Procurement of both compounds enables paired analysis of morpholine vs. thiomorpholine effects on aqueous solubility, logD, permeability (PAMPA or Caco-2), and metabolic stability in liver microsome assays. The predicted lower lipophilicity and higher TPSA of the morpholine derivative (estimated cLogP ~3.2–3.4) make it the preferred starting point for assays requiring DMSO stock solubility above 10 mM.

Structure–Activity Relationship (SAR) Exploration at the C4-Aniline Position

With the para-ethoxy substituent providing a unique combination of moderate lipophilicity (π = +0.38) and electron-donating character (σp = –0.24) [1], this compound fills a specific gap in 4-anilinoquinoline SAR libraries that are often dominated by halogen (Cl, F) or methyl analogs. It is appropriate for inclusion in focused kinase selectivity panels to evaluate whether the 4-ethoxy group redirects kinase inhibition away from EGFR toward other targets such as JNK-2, as suggested by preliminary vendor screening data for closely related analogs [2].

Cellular Antiproliferative Profiling in HepG2 and BGC-823 Models

The published SAR study demonstrates that C3-morpholine-carbonyl 4-anilinoquinolines (series II) exhibit cell-line-specific antiproliferative effects, with certain members showing preferential inhibition of HepG2 or BGC-823 cells [1]. This compound should be included in follow-up MTT or CellTiter-Glo assays on these lines to benchmark its potency against the reported series and to generate the individual IC50 value that was not disclosed in the original abstract. Procurement should be accompanied by a reference standard from the ethoxycarbonyl series for direct activity comparison.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.